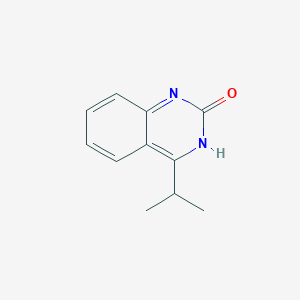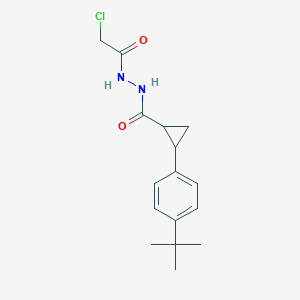
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide, also known as TCHP, is a chemical compound that has been gaining attention in scientific research due to its potential as a drug candidate in various fields. TCHP has been synthesized using different methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Moreover, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, anti-inflammatory effects, and antimicrobial activity. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound has limitations, including its low solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide research, including the optimization of the synthesis method, the development of more soluble derivatives, and the evaluation of this compound in animal models. Additionally, this compound could be further investigated for its potential as a drug candidate in various fields, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential as a drug candidate in various fields. This compound has been synthesized using different methods and has shown promising results in preclinical studies. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, anti-inflammatory effects, and antimicrobial activity. This compound has advantages for lab experiments, including its ease of synthesis, high purity, and stability, but also has limitations, including its low solubility in water and limited bioavailability. There are several future directions for this compound research, including the optimization of the synthesis method, the development of more soluble derivatives, and the evaluation of this compound in animal models.
Méthodes De Synthèse
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has been synthesized using various methods, including the reaction of 2-(4-tert-butylphenyl) cyclopropane-1-carbonyl chloride with hydrazine hydrate, followed by chloroacetyl chloride. Another method involves the reaction of 2-(4-tert-butylphenyl) cyclopropane-1-carboxylic acid with thionyl chloride, followed by hydrazine hydrate and chloroacetyl chloride. Both methods have been reported to yield this compound in good yields and purity.
Applications De Recherche Scientifique
2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide has been studied for its potential as a drug candidate in various fields, including cancer treatment, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-13(12)15(21)19-18-14(20)9-17/h4-7,12-13H,8-9H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMMJTYDDBEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)
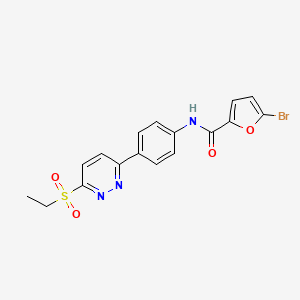
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B2474541.png)

![2-(benzylthio)-N-(3,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2474544.png)
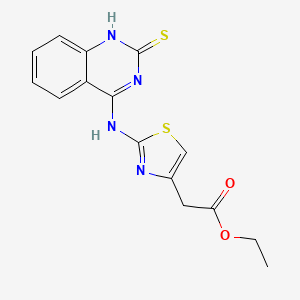
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)
![1,1-Dimethylethyl {2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate](/img/structure/B2474548.png)
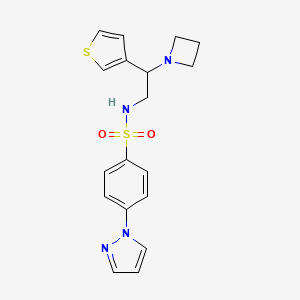
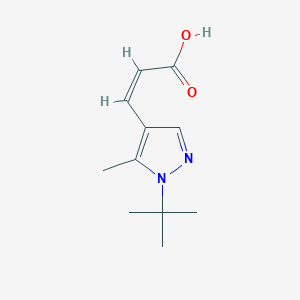
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide](/img/structure/B2474558.png)
